Acetamide, n-[(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-n-phenyl-
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Overview
Description
Acetamide, n-[(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-n-phenyl- is a complex organic compound that features a thiazolidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, n-[(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-n-phenyl- typically involves the reaction of substituted thiazolidinones with acetamide derivatives under controlled conditions. One common method includes the condensation of 3-ethyl-4-oxo-2-thioxo-5-thiazolidinone with n-phenylacetamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, n-[(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-n-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, n-[(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-n-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Acetamide Derivatives: Other acetamide-based compounds with different substituents.
Uniqueness
What sets Acetamide, n-[(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-n-phenyl- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields.
Properties
CAS No. |
3747-06-6 |
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Molecular Formula |
C14H14N2O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C14H14N2O2S2/c1-3-15-13(18)12(20-14(15)19)9-16(10(2)17)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9- |
InChI Key |
UDXOKJLPZXUYPU-XFXZXTDPSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/N(C2=CC=CC=C2)C(=O)C)/SC1=S |
SMILES |
CCN1C(=O)C(=CN(C2=CC=CC=C2)C(=O)C)SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CN(C2=CC=CC=C2)C(=O)C)SC1=S |
3747-06-6 | |
Origin of Product |
United States |
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